(3beta,5alpha)-Cholestan-3-amine
Description
Properties
Molecular Formula |
C27H49N |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
RJNGJYWAIUJHOJ-QCYZZNICSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from Cholesterol
Overview:
This classical approach involves initial oxidation, reduction, and subsequent amination steps to convert cholesterol into the target amine.
Post-synthesis modifications:
The amino group can be further refined or functionalized depending on the desired derivative.
- Well-established pathway
- Flexibility for modifications
- Multi-step process with potential low yields at each stage
- Use of hazardous reagents (e.g., chromium compounds)
Rearrangement-Based Synthesis Utilizing I-Steroid and Retro-I-Steroid Rearrangements
Overview:
Recent advances exploit steroid rearrangements to achieve regio- and stereoselective amination directly from cholesterol derivatives.
Key Methodology (as per recent literature):
- Starting Material: Cholest-5-en-3β-ol mesylate (cholest-5-en-3β-ol mesylate)
- Reaction: Treatment with boron trifluoride etherate (BF₃- OEt₂) and trimethylsilyl azide (TMSN₃) in dichloromethane (DCM)
- Outcome: Formation of 3β-azido-5-cholestene, which is then reduced with lithium aluminum hydride (LiAlH₄) to give 3β-amino-5-cholestene (target compound) in high yields (~96%).
Reaction Scheme Summary:
Cholest-5-en-3β-ol mesylate
| (BF₃•OEt₂ + TMSN₃ in DCM)
v
3β-Azido-5-cholestene
| (LiAlH₄ reduction)
v
3β-Amino-5-cholestene
- High efficiency and selectivity
- Amenable to large-scale synthesis (up to 100 grams reported)
- Shorter route with fewer steps
- Requires specific rearrangement conditions
- Handling of reactive reagents (e.g., BF₃- OEt₂, TMSN₃)
Reaction Conditions and Data Summary
Data Tables for Preparation Methods
| Method | Starting Material | Key Reagents | Main Reaction | Final Product | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Classical multi-step | Cholesterol | CrO₃, LiAlH₄, Tosyl chloride | Oxidation, reduction, amination | This compound | 20-50% overall | Time-consuming, hazardous reagents |
| Rearrangement-based | Cholest-5-en-3β-ol mesylate | BF₃- OEt₂, TMSN₃, LiAlH₄ | Rearrangement + reduction | This compound | Up to 96% | Efficient, scalable |
Scientific Findings and Practical Considerations
- Rearrangement reactions involving i-steroid and retro-i-steroid pathways have been optimized for stereoselectivity and yield, making them suitable for large-scale synthesis.
- The azide intermediate (3β-azido-5-cholestene) is a versatile precursor, easily reduced to the amine with common hydrides.
- Purification typically involves chromatography and recrystallization to achieve high purity suitable for biological applications.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)-Cholestan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
(3beta,5alpha)-Cholestan-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3beta,5alpha)-Cholestan-3-amine involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol-5,6-epoxide hydrolase. This interaction affects various cellular pathways, including those related to lipid metabolism and cell signaling.
Comparison with Similar Compounds
Functional Group and Stereochemical Differences
The table below compares (3β,5α)-Cholestan-3-amine with key analogs:
Key Observations:
- Amine vs. Hydroxyl Groups : The amine group in (3β,5α)-Cholestan-3-amine confers basicity (pKa ~10–11), enabling salt formation and protonation under physiological conditions. In contrast, hydroxylated analogs like (5α)-Cholestan-3β-ol are neutral and participate in hydrogen bonding without ionic interactions .
- Stereochemistry : The 5α configuration in (3β,5α)-Cholestan-3-amine induces a planar A/B ring junction, enhancing membrane permeability compared to 5β isomers, which have a bent conformation .
Q & A
Q. How can researchers distinguish (3beta,5alpha)-Cholestan-3-amine from its stereoisomers during synthesis?
- Methodological Answer : Stereochemical differentiation requires nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, to resolve axial/equatorial proton configurations. For example, the 3β-amino group in this compound exhibits distinct coupling constants compared to 3α isomers. X-ray crystallography may further confirm the stereochemistry if crystalline derivatives are synthesized .
Q. What experimental protocols are recommended for synthesizing this compound?
- Methodological Answer : A validated approach involves retro-i-steroid rearrangement of 3β-acetoxy-5-cholestene. Key steps include:
- Dissolving the precursor in anhydrous dichloromethane.
- Treating with iodine monochloride (ICl) at −78°C to induce rearrangement.
- Hydrolyzing the intermediate with aqueous ammonia to yield the 3β-amine.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict temperature control and inert atmosphere .
Q. How should researchers handle safety concerns related to cholestane derivatives?
- Methodological Answer : While this compound is not classified as hazardous, precautions include:
- Using fume hoods to avoid inhalation of fine powders (per P260 guidelines).
- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
- Storing under nitrogen at 4°C to prevent oxidation. Refer to analogous safety data for (5α)-Cholestan-3β-ol, which shares handling protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity data for cholestane derivatives?
- Methodological Answer : Discrepancies may arise from cell line specificity or impurity interference. To address this:
- Validate purity via HPLC (>98%) and mass spectrometry.
- Test cytotoxicity across multiple cell lines (e.g., IEC-6 intestinal cells, HepG2 hepatocytes).
- Use standardized assays (MTT, LDH release) with controls for cholesterol oxidation products (e.g., cholestane-3β,5α,6β-triol) to isolate structure-activity relationships .
Q. How can reaction conditions be optimized for retro-i-steroid rearrangements in cholestane systems?
- Methodological Answer : Critical parameters include:
- Solvent polarity : Dichloromethane enhances ICl-mediated electrophilic addition.
- Temperature : Sub-zero conditions (−78°C) minimize side reactions.
- Catalyst stoichiometry : A 1:1.2 molar ratio of precursor to ICl maximizes yield.
Post-reaction quenching with sodium thiosulfate removes excess halogen. Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
Q. What advanced analytical techniques are required to characterize hydroxylated or oxidized derivatives of this compound?
- Methodological Answer : Multi-modal analysis is essential:
Q. How do structural modifications at the C-3 position influence the biological activity of cholestane amines?
- Methodological Answer : Systematic SAR studies involve:
- Synthesizing analogs (e.g., 3β-acetamido, 3β-nitro).
- Testing in membrane permeability assays (e.g., PAMPA) to assess bioavailability.
- Comparing IC values in enzyme inhibition assays (e.g., cholesterol oxidase).
For example, 3β-amino derivatives show higher membrane interaction than 3α isomers due to axial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
